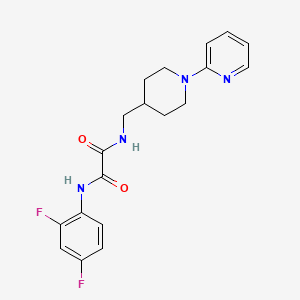

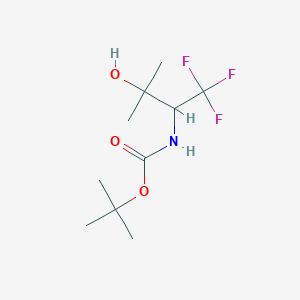

![molecular formula C24H19FN6O3S B2505099 Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate CAS No. 1207016-18-9](/img/structure/B2505099.png)

Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate" is a complex organic molecule that likely contains multiple heterocyclic structures, including pyrazole, triazole, and pyrazine rings. These types of compounds are often of interest due to their potential pharmacological activities and the ability to interact with various biological targets .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with simpler molecules that are built up through various chemical transformations. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involved the reaction of a pyrazole derivative with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . Similarly, other related compounds were synthesized through condensation reactions or by treating certain intermediates with electrophilic reagents .

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using spectroscopic methods like IR, Raman, (1)H NMR, and (13)C NMR, as well as X-ray diffraction. Theoretical calculations using methods like Hartree Fock and Density Functional Theory can also be employed to predict geometric parameters and vibrational frequencies, which can be compared with experimental data for validation .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be quite diverse, depending on the functional groups present. For example, the presence of amino groups can lead to further reactions with electrophiles, while thio groups can participate in nucleophilic substitutions or act as ligands in coordination compounds . The introduction of fluorine atoms, as in the compound of interest, can affect the reactivity and electronic properties of the molecule, potentially leading to unique chemical behaviors.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. These properties include solubility, melting points, and stability, which can be influenced by the presence of different substituents and the overall molecular conformation. The electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also important as they can give insights into the compound's reactivity and potential as a pharmacological agent .

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Research has shown that derivatives similar to Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, new pyrazole and pyridine derivatives incorporating a thiophene moiety have demonstrated potent antimicrobial activity, with some compounds showing higher efficacy than standard drugs against certain fungal strains (Mabkhot et al., 2016).

Insecticidal Properties

The compound's framework has also been adapted to develop innovative heterocycles with potential insecticidal properties. Research into such compounds has revealed their effectiveness against pests like the cotton leafworm, which is a significant agricultural pest (Fadda et al., 2017).

Molecular Probes and Enzyme Inhibition

Derivatives based on a similar pyrazolo[1,5-a][1,2,4]triazolo framework have been explored as molecular probes, particularly for the A2A adenosine receptor. These compounds have shown high affinity and selectivity, making them useful tools in biochemical research (Kumar et al., 2011). Additionally, such derivatives have been implicated in the study of enzyme inhibition, which is crucial for understanding various biological processes and developing therapeutic agents.

Mécanisme D'action

Target of Action

Similar compounds with indole and pyrazoline derivatives have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

Similar compounds have been shown to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been shown to affect various cellular components negatively due to oxidative stress . This suggests that the compound may interact with biochemical pathways related to oxidative stress and reactive oxygen species (ROS) production .

Result of Action

Similar compounds have shown significant inhibitory activity , suggesting that this compound may also have inhibitory effects on its targets.

Action Environment

Similar compounds have shown excellent insensitivity toward external stimuli , suggesting that this compound may also exhibit stability under various environmental conditions.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate involves the synthesis of intermediate compounds which are then used to form the final product. The synthesis pathway involves the use of various chemical reactions such as nucleophilic substitution, condensation, and esterification.", "Starting Materials": [ "4-fluorobenzoic acid", "ethyl 2-bromoacetate", "2-mercapto-N-(3-nitrophenyl)acetamide", "sodium hydride", "9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "triethylamine", "N,N-dimethylformamide", "acetic acid", "sodium acetate", "ethyl alcohol" ], "Reaction": [ "Step 1: Synthesis of 4-fluorobenzoic acid by the reaction of 4-fluorotoluene with potassium permanganate", "Step 2: Synthesis of ethyl 4-fluorobenzoate by the esterification of 4-fluorobenzoic acid with ethyl alcohol and sulfuric acid", "Step 3: Synthesis of ethyl 2-(4-fluorophenyl)acetate by the reaction of ethyl 4-fluorobenzoate with sodium hydride and ethyl bromoacetate", "Step 4: Synthesis of 2-mercapto-N-(3-nitrophenyl)acetamide by the reaction of 2-mercapto-N-(3-nitrophenyl)acetamide with triethylamine and N,N-dimethylformamide", "Step 5: Synthesis of ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate by the reaction of ethyl 2-(4-fluorophenyl)acetate with 2-mercapto-N-(3-nitrophenyl)acetamide, sodium acetate, and acetic acid, followed by the reaction of the resulting intermediate with 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine and triethylamine" ] } | |

Numéro CAS |

1207016-18-9 |

Formule moléculaire |

C24H19FN6O3S |

Poids moléculaire |

490.51 |

Nom IUPAC |

ethyl 3-[[2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate |

InChI |

InChI=1S/C24H19FN6O3S/c1-2-34-23(33)16-4-3-5-18(12-16)26-21(32)14-35-24-28-27-22-20-13-19(15-6-8-17(25)9-7-15)29-31(20)11-10-30(22)24/h3-13H,2,14H2,1H3,(H,26,32) |

Clé InChI |

MIPAJAQGNYHZQA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2505016.png)

![4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2505017.png)

![1-[3-Hydroxy-3-(naphthalen-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2505018.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2505022.png)

![4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid](/img/structure/B2505027.png)

![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2505030.png)

![5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide](/img/structure/B2505035.png)

![2-Chloro-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]acetamide](/img/structure/B2505036.png)